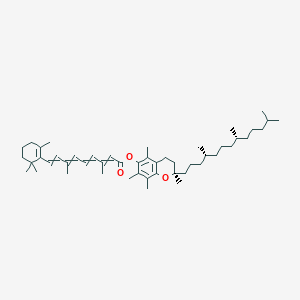
Olcenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olcenon, also known as Tretinoin Tocoferil, is a derivative of tretinoin. It is primarily used in dermatological applications, particularly for the treatment of acne. Tretinoin decreases the cohesiveness of follicular epithelial cells, resulting in decreased microcomedone formation. Additionally, it stimulates mitotic activity and increases the turnover of follicular epithelial cells, causing the extrusion of comedones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Olcenon involves the esterification of tretinoin with tocopherol. This reaction typically requires an acid catalyst and is conducted under anhydrous conditions to prevent hydrolysis. The reaction is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Olcenon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Olcenon has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and other organic reactions.
Biology: this compound is studied for its effects on cellular processes, particularly in skin cells.
Medicine: It is widely used in dermatology for the treatment of acne and other skin conditions
Industry: this compound is used in the formulation of various skincare products due to its beneficial effects on the skin.
Wirkmechanismus
Olcenon exerts its effects primarily through its action on the skin’s epithelial cells. It binds to specific receptors in the skin cells, leading to increased cell turnover and the extrusion of comedones. The molecular targets include retinoic acid receptors, which play a crucial role in regulating cell growth and differentiation. The pathways involved include the retinoic acid signaling pathway, which is essential for maintaining healthy skin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isotretinoin: Another retinoid used for severe acne treatment.
Adapalene: A synthetic retinoid used in acne treatment.
Tazarotene: A topical retinoid used for acne and psoriasis.
Uniqueness of Olcenon
This compound is unique due to its specific ester linkage with tocopherol, which enhances its stability and efficacy. This modification allows for better skin penetration and prolonged action compared to other retinoids. Additionally, the combination of tretinoin and tocopherol provides both anti-acne and antioxidant benefits, making this compound a versatile compound in dermatological applications.
Eigenschaften
Molekularformel |
C49H76O3 |
|---|---|
Molekulargewicht |
713.1 g/mol |
IUPAC-Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/t35-,36-,49-/m1/s1 |
InChI-Schlüssel |
RIQIJXOWVAHQES-RSXZCOBQSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



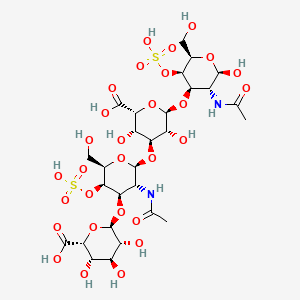
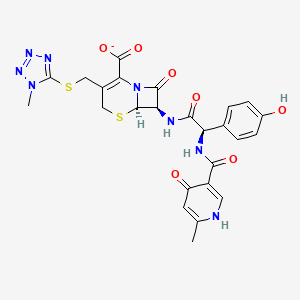
![(2S,3R,4R,5S,6R)-6-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4R,5S,6R)-2-carboxy-4-hydroxy-6-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10828667.png)
![[(3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10828678.png)
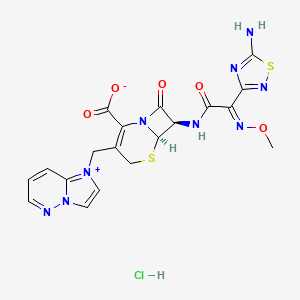
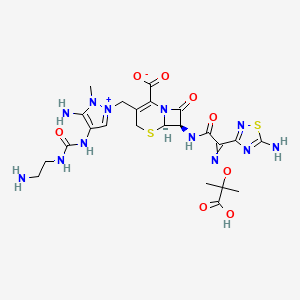
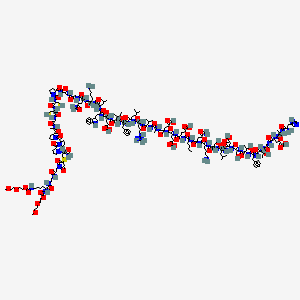
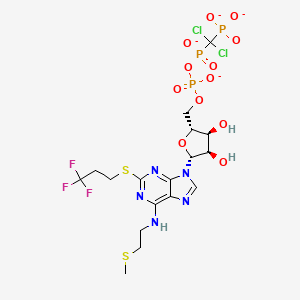
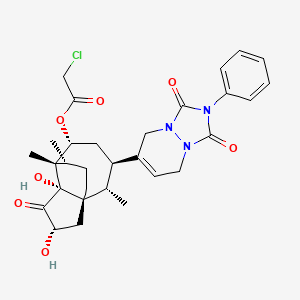

![[(3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]-cyclohexylmethanone](/img/structure/B10828723.png)
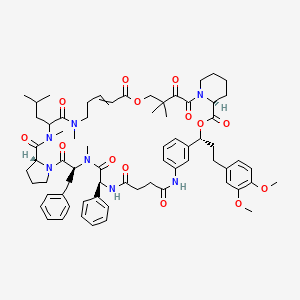
![(3E)-1-benzyl-3-[(3R,4R)-3-phenyl-4-prop-1-en-2-yloxolan-2-ylidene]indol-2-one](/img/structure/B10828757.png)
